
Ambuic acid
Overview
Description
Ambuic acid is a natural product isolated from the endophytic fungus Pestalotiopsis neglecta. It is known for its antimicrobial properties, particularly against Gram-positive bacteria. This compound has garnered significant interest due to its potential as an antivirulence agent, targeting quorum sensing signal biosynthesis in bacterial pathogens .
Preparation Methods
Ambuic acid is typically isolated from the solid culture of Pestalotiopsis neglecta. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . While there are no widely established synthetic routes for this compound, its natural production through fungal fermentation remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Ambuic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically this compound derivatives with modified functional groups .
Scientific Research Applications
Antimicrobial Activity
Quorum Sensing Inhibition
Ambuic acid has been identified as an inhibitor of quorum sensing in several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Research indicates that this compound effectively inhibits the biosynthesis of cyclic peptide quormones, which are critical for bacterial communication and virulence expression. For instance, it was shown to inhibit gelatinase production mediated by quorum sensing without affecting bacterial growth, suggesting its potential as a lead compound for developing antipathogenic drugs targeting virulence expression in Gram-positive bacteria .
Broad-Spectrum Efficacy
Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against multiple pathogens. It has been reported to have an inhibitory concentration (IC50) of approximately 2.5 μM against methicillin-resistant Staphylococcus aureus (MRSA), effectively preventing tissue injury in mouse models of skin infection . Additionally, this compound has shown efficacy against various plant pathogenic fungi such as Fusarium solani and Helminthosporium sativum, highlighting its potential for agricultural applications .
Anti-Inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, particularly in macrophage models. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly suppressed the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in a dose-dependent manner. Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes involved in inflammatory responses . The mechanism appears to involve the blockade of the ERK/JNK MAPK signaling pathway, which is pivotal in mediating inflammation .
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound derivatives. In studies involving ovarian cancer cell lines (A2780 and cisplatin-resistant A2780CisR), this compound derivatives exhibited potent anti-proliferative activities with IC50 values ranging from 3.3 to 17.0 μM. This suggests that this compound may serve as a promising candidate for developing novel chemotherapeutics targeting resistant cancer types .
Summary Table of Applications
Case Studies
-
Inhibition of Quorum Sensing in MRSA
A study demonstrated that this compound reduced MRSA-induced abscess formation in a mouse model, confirming its role as a quorum sensing inhibitor and highlighting its therapeutic potential against resistant bacterial infections . -
Anti-Inflammatory Action in Macrophages
Research showed that this compound significantly inhibited LPS-induced inflammation in RAW264.7 macrophages, suggesting its application in treating inflammatory diseases . -
Antitumor Activity Against Ovarian Cancer
The efficacy of this compound derivatives was evaluated against ovarian cancer cell lines, revealing their potential as novel anticancer agents capable of overcoming drug resistance .
Mechanism of Action
Ambuic acid exerts its effects by inhibiting the biosynthesis of quorum sensing signals in Gram-positive bacteria. It specifically targets the agr system, which regulates the production of virulence factors in these bacteria . By inhibiting this system, this compound reduces the pathogenicity of the bacteria, making it an effective antivirulence agent . Additionally, this compound blocks the ERK/JNK mitogen-activated protein kinase signaling pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ambuic acid is unique due to its specific inhibition of quorum sensing signal biosynthesis in Gram-positive bacteria. Similar compounds include:
Pestallic acids: These are this compound analogues isolated from Pestalotiopsis species.
Pestalotiopsins: Another group of compounds derived from Pestalotiopsis species, known for their antimicrobial and cytotoxic activities.
This compound stands out due to its broad-spectrum efficacy against multiple Gram-positive bacterial pathogens and its potential as an antivirulence therapeutic .
Biological Activity
Ambuic acid is a natural compound primarily derived from the endophytic fungus Pestalotiopsis neglecta. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized as a functionalized cyclohexenone. Its chemical structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which confirmed its stereochemistry and molecular configuration .
Antimicrobial Activity
Broad-Spectrum Efficacy
this compound exhibits significant antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus (MRSA), Enterococcus faecalis, and Listeria monocytogenes. Research indicates that this compound functions as a signal biosynthesis inhibitor, specifically targeting the quorum sensing systems of these pathogens. The compound has demonstrated an IC50 value of approximately 2.5 µM against MRSA, indicating its potency in inhibiting bacterial virulence .
Quorum Sensing Inhibition
this compound's ability to inhibit quorum sensing was further validated in vivo using a murine model. A single dose of this compound significantly reduced MRSA-induced abscess formation, showcasing its potential as an antivirulence therapeutic . The compound selectively inhibits the production of autoinducing peptides (AIPs), which are crucial for bacterial communication and virulence factor expression .
Anti-Inflammatory Activity
Mechanism of Action
this compound has been shown to exert anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The compound significantly reduced the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. It also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
Research Findings
In a study evaluating the anti-inflammatory properties of this compound, it was found to have an IC50 value of 20.80 µM for NO inhibition, demonstrating its potential as a therapeutic agent for inflammatory diseases . The molecular mechanisms suggest that this compound may block the activation of the ERK/JNK MAPK signaling pathway without affecting p38 MAPK or NF-κB pathways .
Data Table: Summary of Biological Activities
Activity Type | Target Pathogen | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 2.5 | Inhibition of quorum sensing |
Antimicrobial | Enterococcus faecalis | Not specified | Inhibition of cyclic peptide quormones |
Anti-inflammatory | RAW264.7 macrophages | 20.80 | Inhibition of NO and PGE2 production |
Case Studies
-
MRSA Skin Infection Model
A study utilized a mouse model to assess the efficacy of this compound against MRSA-induced skin infections. Results indicated that this compound treatment led to reduced ulcer formation and less infection-induced morbidity compared to control groups . -
Inflammatory Response in Macrophages
Another investigation focused on RAW264.7 macrophages exposed to LPS, revealing that this compound significantly suppressed pro-inflammatory cytokines and enzymes associated with the inflammatory response .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Ambuic acid from fungal sources?
this compound is typically isolated from Pestalotiopsis species using solid-state fermentation. After fungal culture, extraction is performed with ethyl acetate or methanol, followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Structural confirmation involves NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry . For reproducibility, researchers should optimize solvent systems (e.g., chloroform:methanol gradients) and validate purity via HPLC-UV or LC-MS.
Q. How can researchers assess the anti-inflammatory activity of this compound in vitro?
A common approach uses LPS-stimulated RAW264.7 macrophages. Key steps:
- Pre-treat cells with this compound (e.g., 1–50 µM) for 1–2 hours.
- Induce inflammation with LPS (e.g., 1 µg/mL).
- Measure nitric oxide (NO) via Griess reagent, PGE2 via ELISA, and cytokines (IL-6, TNF-α) via multiplex assays .
- Validate mechanisms via Western blotting for iNOS, COX-2, and phosphorylated ERK/JNK.
Q. What analytical techniques are critical for characterizing this compound derivatives?
Structural modifications (e.g., hydroxylation, acetylation) require:
- Synthesis validation : NMR spectroscopy for regioselectivity.
- Bioactivity assays : Dose-response curves (IC50 values) in target pathways.
- Stability tests : HPLC monitoring under physiological conditions (pH 7.4, 37°C) .
Q. How should researchers design dose-response experiments for this compound?
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal curves.
- Include positive controls (e.g., dexamethasone for anti-inflammation) and vehicle controls.
- Perform triplicate replicates and statistical analysis (ANOVA with post-hoc tests) .
Q. What are the best practices for ensuring reproducibility in this compound studies?
- Document fungal strain sources (e.g., Pestalotiopsis neglecta NRRL 62427).
- Standardize LPS batches (e.g., E. coli O111:B4).
- Share raw data (e.g., Western blot images, cytokine datasets) in public repositories .
Advanced Research Questions
Q. How does this compound selectively inhibit ERK/JNK MAPK pathways without affecting p38 or NF-κB?
Mechanistic studies suggest this compound disrupts upstream kinase activation. Experimental approaches:
- Use selective inhibitors (e.g., U0126 for ERK, SP600125 for JNK) in combination with this compound.
- Perform phospho-protein arrays to map signaling nodes.
- Conduct TLR4-binding assays (e.g., surface plasmon resonance) to rule out direct LPS antagonism .
Q. How can researchers resolve contradictions in this compound’s cytokine modulation (e.g., IL-6 vs. TNF-α suppression)?
- Hypothesis testing : Compare transcriptomic (RNA-seq) and proteomic profiles to identify post-transcriptional regulation.
- Cell-type specificity : Test in primary human macrophages vs. murine RAW264.7 cells.
- Kinetic studies : Measure cytokine release at multiple timepoints (e.g., 6–24 hours post-LPS) .
Q. What strategies optimize the synthesis of this compound derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability.
- Stereochemical control : Use chiral catalysts in asymmetric synthesis.
- In silico modeling : Dock derivatives into ERK/JNK active sites to predict binding affinities .
Q. How can researchers validate the in vivo efficacy of this compound while addressing pharmacokinetic limitations?
- Animal models : Use murine colitis (DSS-induced) or arthritis (collagen-induced) models.
- Formulation : Develop nanoparticle-encapsulated this compound to enhance bioavailability.
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and tissue distribution .
Q. What experimental frameworks address conflicting data on this compound’s cytotoxicity across cell lines?
- Standardized protocols : Adopt MTT/XTT assays with matched cell densities and serum conditions.
- Mechanistic toxicology : Assess mitochondrial membrane potential (JC-1 staining) and ROS generation.
- Meta-analysis : Aggregate published IC50 values (e.g., Web of Science, PubMed) to identify outlier studies .
Properties
IUPAC Name |
(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQZJMGPSRCEM-HDKVZZTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318126 | |
Record name | Ambuic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340774-69-8 | |
Record name | Ambuic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambuic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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